N1-Benzyl-2-fluorobenzene-1,4-diamine
CAS No.: 219664-14-9
Cat. No.: VC2444999
Molecular Formula: C13H13FN2
Molecular Weight: 216.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219664-14-9 |
|---|---|
| Molecular Formula | C13H13FN2 |
| Molecular Weight | 216.25 g/mol |
| IUPAC Name | 1-N-benzyl-2-fluorobenzene-1,4-diamine |
| Standard InChI | InChI=1S/C13H13FN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
| Standard InChI Key | PMHKMAIPESXDLD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)F |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)F |
Introduction
| Parameter | Value |
|---|---|
| Chemical Name | N1-Benzyl-2-fluorobenzene-1,4-diamine |
| CAS Registry Number | 219664-14-9 |
| Molecular Formula | C₁₃H₁₃FN₂ |
| Molecular Weight | 216.25 g/mol |
| IUPAC Name | 1-N-benzyl-2-fluorobenzene-1,4-diamine |
| Synonyms | 1,4-Benzenediamine, 2-fluoro-N1-(phenylmethyl)- |
| Standard InChI | InChI=1S/C13H13FN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
| Standard InChIKey | PMHKMAIPESXDLD-UHFFFAOYSA-N |
| SMILES Notation | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)F |
| PubChem Compound ID | 10846382 |
Table 1: Chemical identifiers for N1-Benzyl-2-fluorobenzene-1,4-diamine
Structural Characteristics
Molecular Structure
N1-Benzyl-2-fluorobenzene-1,4-diamine consists of two main structural components: a 2-fluoro-1,4-diaminobenzene core and a benzyl group attached to one of the amino groups. The molecular structure exhibits several key features that influence its chemical behavior:
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A fluorine atom at the 2-position of the benzene ring
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A primary amino group at the 4-position
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A secondary amino group (N1) at the 1-position
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A benzyl substituent attached to the N1 amino group
This structural arrangement creates an asymmetric distribution of electron density within the molecule, with the electronegative fluorine atom inducing a partial positive charge on adjacent carbon atoms, while the amino groups contribute electron density to the aromatic system.
Structural Comparison with Related Compounds
The structural features of N1-Benzyl-2-fluorobenzene-1,4-diamine can be compared with related compounds to better understand its unique properties. Table 2 presents a structural comparison with selected related compounds.
| Compound | Structure Features | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N1-Benzyl-2-fluorobenzene-1,4-diamine | Benzyl group on N1, F at 2-position | C₁₃H₁₃FN₂ | 216.25 |
| N1-Benzyl-2-fluoro-N1-methylbenzene-1,4-diamine | Benzyl and methyl groups on N1, F at 2-position | C₁₄H₁₅FN₂ | 230.28 |
| N1-Benzyl-N1-ethyl-2-fluorobenzene-1,4-diamine | Benzyl and ethyl groups on N1, F at 2-position | C₁₅H₁₇FN₂ | 244.31 |
| 2-Fluorobenzene-1,4-diamine | Unsubstituted amino groups, F at 2-position | C₆H₇FN₂ | 126.13 |
| 2-Fluorobenzene-1,4-diol | Hydroxyl groups instead of amino groups | C₆H₅FO₂ | 128.10 |
Table 2: Structural comparison of N1-Benzyl-2-fluorobenzene-1,4-diamine with related compounds
Physical and Chemical Properties
Chemical Properties and Reactivity
The chemical behavior of N1-Benzyl-2-fluorobenzene-1,4-diamine is largely determined by its functional groups and their arrangement within the molecule. Key aspects of its chemical reactivity include:
These properties make N1-Benzyl-2-fluorobenzene-1,4-diamine a versatile building block in organic synthesis, capable of undergoing various transformations to create more complex structures.
Synthesis Methods
Synthetic Routes
The synthesis of N1-Benzyl-2-fluorobenzene-1,4-diamine typically involves several key steps, with various approaches described in the literature. While specific optimized protocols may vary, the general synthetic strategies share common elements.
From 2-Fluoroaniline Derivatives
One common approach involves using 2-fluoroaniline or related derivatives as starting materials. The synthesis typically proceeds through the following steps:
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Nitration of 2-fluoroaniline to introduce a nitro group at the 4-position
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Protection of the amino group if necessary
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Reduction of the nitro group to form the second amino functionality
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Selective benzylation of one amino group, typically through reductive amination with benzaldehyde or direct alkylation with benzyl chloride
This approach leverages the different reactivities of the amino groups to achieve selective functionalization, resulting in the target compound.
From 2-Fluorobenzene-1,4-diamine
Another synthetic route starts with 2-fluorobenzene-1,4-diamine and introduces the benzyl group through selective monoalkylation:
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Preparation or acquisition of 2-fluorobenzene-1,4-diamine
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Selective monoalkylation with benzyl chloride or bromide, typically under controlled conditions to favor mono- over di-substitution
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Purification to separate the desired product from potential dialkylated byproducts
The challenge in this approach lies in controlling the selectivity to favor monoalkylation over dialkylation, which can be achieved through careful control of reagent stoichiometry, reaction temperature, and time.
Reaction Conditions and Optimization
The synthesis of N1-Benzyl-2-fluorobenzene-1,4-diamine requires carefully controlled reaction conditions to achieve optimal yields and selectivity. Key considerations include:
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Temperature Control: Reactions are typically conducted at moderate temperatures (room temperature to reflux conditions) to balance reactivity and selectivity.
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Solvent Selection: Polar aprotic solvents like DMF, acetonitrile, or THF are commonly used to facilitate nucleophilic substitution reactions.
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Catalyst Systems: Various catalysts may be employed to enhance reaction efficiency, including palladium catalysts for reduction steps and copper catalysts for certain coupling reactions.
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Base Selection: The choice of base (e.g., potassium carbonate, triethylamine) can significantly influence reaction outcomes, particularly in alkylation steps.
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Reaction Time: Careful monitoring of reaction progress is essential to maximize yield while minimizing formation of unwanted byproducts.
For industrial-scale production, optimization efforts focus on improving process efficiency, reducing waste generation, and enhancing product purity. Advanced techniques such as continuous flow reactors may be employed to improve scalability and process control.
Applications in Scientific Research
N1-Benzyl-2-fluorobenzene-1,4-diamine finds applications across various scientific disciplines due to its unique structural features and reactivity profile.
Organic Synthesis
In organic synthesis, N1-Benzyl-2-fluorobenzene-1,4-diamine serves as a valuable building block for constructing more complex molecular architectures. Its utility stems from several key features:
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Orthogonal Reactivity: The differential reactivity between the primary and secondary amino groups enables selective functionalization, allowing for the stepwise construction of complex molecules.
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Fluorine Chemistry: The presence of the fluorine atom introduces unique electronic effects and can serve as a handle for further transformations or as a bioisostere in medicinal chemistry applications.
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Scaffold Building: The compound can serve as a core scaffold for diversity-oriented synthesis, where various substituents can be introduced to create libraries of compounds for biological screening.
These properties make N1-Benzyl-2-fluorobenzene-1,4-diamine particularly valuable in the synthesis of specialty chemicals, including pharmaceutical intermediates and functional materials.
Medicinal Chemistry
In medicinal chemistry, N1-Benzyl-2-fluorobenzene-1,4-diamine and its derivatives have attracted interest as potential pharmacophores or intermediates in drug discovery. The compound's structure incorporates several features of interest to medicinal chemists:
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Hydrogen Bond Donors/Acceptors: The amino groups can participate in hydrogen bonding interactions with biological targets.
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Aromatic Interactions: The benzene rings can engage in π-stacking and hydrophobic interactions with protein binding pockets.
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Fluorine Substitution: The fluorine atom can enhance metabolic stability, modulate lipophilicity, and influence binding affinity through electronic effects.
While specific therapeutic applications of N1-Benzyl-2-fluorobenzene-1,4-diamine itself may be limited, derivatives and analogs based on its scaffold have been explored for potential biological activities, including antimicrobial, anticancer, and central nervous system applications.
Materials Science
In materials science, aromatic diamines like N1-Benzyl-2-fluorobenzene-1,4-diamine can serve as precursors or modifiers for various functional materials. Potential applications include:
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Polymer Chemistry: As monomers or modifiers in the synthesis of specialty polymers, particularly polyamides, polyimides, and epoxy resins.
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Dye Chemistry: As intermediates in the synthesis of dyes and pigments, where the amino groups can participate in coupling reactions to form chromophores.
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Surface Modification: As functional groups for surface derivatization, enabling the introduction of specific properties to materials.
The presence of the fluorine atom can impart unique properties to resulting materials, including enhanced thermal stability, chemical resistance, and altered electronic properties.
Biological Activity and Mechanism of Action
Structure-Activity Relationships
Structure-activity relationship (SAR) analyses of N1-Benzyl-2-fluorobenzene-1,4-diamine and related compounds can provide insights into how structural modifications influence biological activity. Key structural elements that may contribute to biological activity include:
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Benzyl Substituent: The benzyl group can participate in hydrophobic interactions with biological targets and may influence membrane permeability and binding affinity.
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Fluorine Substitution: The fluorine atom can modulate electronic properties, lipophilicity, and metabolic stability, potentially enhancing biological activity or pharmacokinetic properties.
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Amino Groups: These functional groups can form hydrogen bonds with biological targets and participate in proton transfer reactions, contributing to binding specificity and potentially to mechanism of action.
Systematic modification of these structural elements could yield derivatives with enhanced or selective biological activities for specific applications.
Comparison with Similar Compounds
Structural Analogs
N1-Benzyl-2-fluorobenzene-1,4-diamine can be meaningfully compared with several structural analogs to understand the impact of specific structural modifications on properties and reactivity. Table 3 provides a comparison of key features and applications.
| Compound | Key Structural Differences | Notable Properties | Primary Applications |
|---|---|---|---|
| N1-Benzyl-2-fluorobenzene-1,4-diamine | Base structure | Balanced nucleophilicity, selective functionalization | Building block in organic synthesis |
| N1-Benzyl-2-fluoro-N1-methylbenzene-1,4-diamine | Additional methyl on N1 | Increased steric hindrance, reduced H-bonding capability | Specialized synthetic intermediate |
| N1-Benzyl-N1-ethyl-2-fluorobenzene-1,4-diamine | Ethyl instead of H on N1 | Modified basicity, increased lipophilicity | Pharmaceutical intermediate |
| 2-Fluorobenzene-1,4-diamine | No benzyl group | Higher reactivity of both amino groups, potential for disubstitution | Precursor in fluorinated diamine chemistry |
| N1-Benzyl-2-chlorobenzene-1,4-diamine | Cl instead of F | Different electronic effects, potential for metal-catalyzed coupling | Coupling reactions in organic synthesis |
Table 3: Comparison of N1-Benzyl-2-fluorobenzene-1,4-diamine with structural analogs
Impact of Structural Modifications
The structural modifications highlighted in Table 3 can significantly impact various properties of these compounds:
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N-Alkylation (Methyl, Ethyl): Additional alkyl groups on the nitrogen atom increase steric hindrance, reduce hydrogen bonding capability as donors, and can alter basicity and nucleophilicity. These modifications typically enhance lipophilicity but may reduce water solubility.
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Halogen Substitution (F vs. Cl): The switch from fluorine to chlorine changes the electronic properties of the aromatic ring, with chlorine being less electronegative but more polarizable than fluorine. This affects reactivity patterns in electrophilic aromatic substitution and can introduce new synthetic possibilities, such as metal-catalyzed cross-coupling reactions.
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Absence of Benzyl Group: The unsubstituted diamine (2-fluorobenzene-1,4-diamine) exhibits higher reactivity of both amino groups, making it more challenging to achieve selective functionalization but potentially more versatile as a precursor for diverse derivatives.
These structure-property relationships are valuable in guiding the rational design of new compounds with tailored properties for specific applications in synthesis, medicinal chemistry, or materials science.
Future Research Directions
Research on N1-Benzyl-2-fluorobenzene-1,4-diamine and related compounds continues to evolve, with several promising directions for future investigation:
Synthetic Methodology Development
Future research could focus on developing improved synthetic routes to N1-Benzyl-2-fluorobenzene-1,4-diamine and its derivatives, with emphasis on:
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Green Chemistry Approaches: Developing environmentally friendly synthesis methods with reduced waste generation and energy consumption.
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Catalytic Systems: Exploring novel catalysts to enhance reaction efficiency and selectivity, particularly for challenging transformations such as selective mono-functionalization.
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Flow Chemistry Applications: Adapting synthesis routes to continuous flow conditions for improved scalability and process control.
These methodological advances would enhance the accessibility of N1-Benzyl-2-fluorobenzene-1,4-diamine for various applications and potentially reduce production costs.
Biological Activity Screening
Comprehensive biological screening of N1-Benzyl-2-fluorobenzene-1,4-diamine and systematically derived analogs would provide valuable insights into potential therapeutic applications:
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Target Identification: Determining specific biological targets (enzymes, receptors, transport proteins) that interact with the compound.
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Structure-Activity Relationships: Establishing clear correlations between structural modifications and biological effects to guide rational design of optimized derivatives.
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Pharmacokinetic Studies: Investigating absorption, distribution, metabolism, and excretion profiles to assess drug-likeness and potential for therapeutic development.
Such studies would clarify the compound's potential in drug discovery and could identify promising leads for further development.
Materials Applications
Exploration of N1-Benzyl-2-fluorobenzene-1,4-diamine in materials science applications represents another promising research direction:
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Functional Polymers: Investigating the incorporation of the compound into polymer structures to introduce specific functional properties.
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Surface Functionalization: Exploring its use in modifying surface properties of materials through covalent attachment or adsorption.
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Sensor Development: Evaluating potential applications in chemical sensing, where the compound's functional groups could participate in specific recognition events.
These investigations could lead to novel materials with unique properties for specialized applications.
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